cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride
Description
cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride is a bicyclic pyrrolo-pyrrole derivative featuring an ethoxycarbonyl (-COOCH₂CH₃) substituent at the 5-position and a hydrochloride salt. Its molecular formula is C₉H₁₅N₂O₂·HCl, with a molecular weight of 219.46 g/mol. The compound’s cis-configuration ensures stereochemical uniformity, critical for interactions in biological systems.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H/t7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIHLPVPPQQAZ-KZYPOYLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C[C@@H]2CCN[C@@H]2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363166-35-1 | |
| Record name | Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1), (3aR,6aR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable dicarbonyl compound with an amine under acidic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification. This involves reacting the pyrrole derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Hydrogenation: The resulting compound is then subjected to hydrogenation to reduce the double bonds in the pyrrole ring, forming the hexahydropyrrolo structure.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the ethoxycarbonyl group may be oxidized to form carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its structural features.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Fully hydrogenated pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Pharmaceutical Development
cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole hydrochloride serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating neurological disorders and cancer.
Case Study : A study highlighted the synthesis of novel derivatives of hexahydropyrrolo[3,4-b]pyrrole that exhibited promising anti-cancer properties through modulation of cellular pathways involved in apoptosis and cell proliferation .
Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing complex molecular architectures.
Data Table: Transformations Involving cis-5-Ethoxycarbonyl-1H-Hexahydropyrrolo[3,4-b]pyrrole
| Reaction Type | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation | Alkyl halides | Base catalysis | 85 |
| Acylation | Acid chlorides | Reflux | 90 |
| Cyclization | Dienes | Heat | 75 |
Agrochemical Applications
Research indicates that derivatives of this compound can be used in the formulation of agrochemicals, specifically as insecticides and fungicides. The structural similarities with known agroactive substances allow for the exploration of its efficacy against various pests.
Case Study : A patent application described the use of hexahydropyrrolo derivatives as potential insecticides, showing effective control over agricultural pests with minimal toxicity to non-target organisms .
Mechanism of Action
The mechanism by which cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole
- Substituent : Methyl (-CH₃) at position 5.
- Molecular Weight : 126.20 g/mol (free base; C₇H₁₄N₂) .
- Key Differences :
- The ethoxycarbonyl group in the target compound introduces ester functionality, enhancing polarity compared to the methyl group.
- The hydrochloride salt in the target compound improves aqueous solubility, unlike the free base form of the methyl analogue.
Moxifloxacin Hydrochloride
- Structure : Contains a pyrrolo[3,4-b]pyridine core with multiple substituents (cyclopropyl, fluoro, methoxy) and a carboxylic acid group.
- Molecular Weight : 437.89 g/mol (C₂₁H₂₄FN₃O₄·HCl) .
- Key Differences: Moxifloxacin’s quinolone scaffold and fluorine substitution confer antibiotic activity, whereas the target compound lacks therapeutic validation. The ethoxycarbonyl group in the target compound may influence binding affinity differently compared to moxifloxacin’s carboxylic acid.
Physicochemical Properties
*Estimated based on substituent contributions.
†Includes NH from the pyrrolo-pyrrole ring and H⁺ from HCl.
‡Includes carbonyl oxygen and ether oxygen from ethoxycarbonyl.
- XLogP3 : The target compound’s ethoxycarbonyl group increases hydrophobicity compared to the methyl analogue but remains less lipophilic than moxifloxacin due to the latter’s aromatic rings and fluorine atom.
- Hydrogen Bonding : The hydrochloride salt enhances solubility, contrasting with the methyl analogue’s flammability (H227 hazard) .
Pharmacological Relevance
- Moxifloxacin: Clinically validated fluoroquinolone antibiotic targeting DNA gyrase and topoisomerase IV .
Biological Activity
Cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride (CAS No. 1363166-35-1) is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 184.238 g/mol |
| CAS Registry Number | 1363166-35-1 |
| Solubility | Soluble in DMSO and ethanol |
The compound is characterized by a pyrrole-based structure, which is known for its diverse biological activities including antibacterial and anticancer properties.
Antibacterial Properties
Research indicates that compounds containing the pyrrole moiety exhibit significant antibacterial activities. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA gyrase, which is crucial for DNA replication and transcription .
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer potential. Some studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
-
Study on Antibacterial Efficacy :
- A study published in PubMed Central examined several pyrrole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated promising antibacterial effects with MIC values ranging from 32 to 128 µg/mL depending on the specific derivative tested .
-
Anticancer Research :
- Another investigation focused on the anticancer properties of pyrrole derivatives, highlighting their ability to inhibit tumor growth in vitro. The study reported that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, suggesting potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyrrole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
- Ethoxycarbonyl Group : Influences solubility and bioavailability.
Comparative Analysis of Pyrrole Derivatives
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| Pyrrole Derivative A | 64 | Antibacterial |
| Pyrrole Derivative B | 128 | Anticancer |
Q & A
Q. What are the common synthetic routes for cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride?
The compound is synthesized via ruthenium-catalyzed cycloisomerization of 3-amino-4-alkynyl-2H-chromen-2-ones, leveraging 1,2-carbon migration to form the bicyclic pyrrolo-pyrrole core . The ethoxycarbonyl group is introduced through substitution reactions, as seen in analogous systems where bromomaleimides react with ethyl aminocrotonate to yield hexahydropyrrolo[3,4-b]pyrrole derivatives (Table 2, ).
Q. Which spectroscopic methods are critical for characterizing its structure?
Key techniques include:
- NMR : To confirm stereochemistry and substituent positions, particularly for the bicyclic core and ethoxycarbonyl group.
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : To resolve absolute configuration, especially for stereoisomers .
Q. How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt enhances aqueous solubility and stability by protonating the pyrrolo-pyrrole nitrogen, improving bioavailability for pharmacological testing .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
Optimization strategies include:
- Catalyst Screening : Ruthenium catalysts (e.g., [Cp*Ru(CH3CN)3]PF6) improve cycloisomerization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., toluene) enhance reaction rates and yields (Table 1, ).
- Reduction Conditions : NaBH₄/AcOH in toluene achieves >84% yield for saturated bicyclic intermediates (Table 1, ).
Q. What strategies resolve stereochemical challenges during synthesis?
- Chiral Auxiliaries : Use enantiopure starting materials to control stereochemistry.
- Asymmetric Catalysis : Chiral ruthenium complexes direct 1,2-carbon migration to favor the cis-isomer .
- Crystallization : Recrystallization from ethanol/water mixtures isolates the desired stereoisomer .
Q. How do structural modifications (e.g., substituents on the bicyclic core) influence bioactivity?
Comparative studies of analogs show:
- Ethoxycarbonyl Group : Enhances metabolic stability and binding affinity to targets like dipeptidyl peptidase-IV (DPP-IV) .
- Bicyclic Saturation : Fully saturated systems (e.g., octahydro-pyrrolo[3,4-b]pyrrole) exhibit neuroprotective effects but reduced DPP-IV inhibition .
- Substitution Patterns : Phenyl groups on the pyrrole ring shift activity toward anticancer targets (Table 1, ).
Q. What mechanistic insights explain the role of ruthenium catalysts in its synthesis?
Ruthenium catalysts promote 1,2-carbon migration via vinylidene intermediates, enabling cyclization to form the pyrrolo-pyrrole skeleton. The mechanism avoids competing pathways (e.g., direct indole formation), ensuring regioselectivity .
Methodological Recommendations
- SAR Studies : Compare ethoxycarbonyl analogs with methyl or trifluoromethyl variants to assess electronic effects on target binding .
- Analytical Challenges : Use HPLC with charged aerosol detection (CAD) to quantify trace impurities, referencing pharmacopeial guidelines for related compounds .
- In Silico Modeling : Perform docking studies using the bicyclic core as a scaffold to predict interactions with DPP-IV or neuroprotective targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
